molecular formula C14H10BrClO2 B3004330 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 588678-17-5

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B3004330
CAS No.: 588678-17-5
M. Wt: 325.59
InChI Key: ROBRZEPVGIQZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H10BrClO2 and its molecular weight is 325.59. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde is a synthetic organic compound with notable potential in medicinal chemistry. It belongs to the class of substituted benzaldehydes and is characterized by a bromine atom at the 5th position and a 3-chlorobenzyl ether group at the 2nd position of the benzaldehyde ring. This compound has garnered interest due to its potential biological activities, particularly in developing antiviral and anticancer agents.

The molecular formula of this compound is C14H10BrClO2, with a molecular weight of 325.6 g/mol. Its structure allows for various chemical reactions, making it a versatile intermediate in organic synthesis. The compound's electrophilic nature due to the aldehyde group and nucleophilic sites from halogen substituents enhance its reactivity, facilitating multiple transformations.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that benzaldehyde derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. In vitro assays demonstrated that certain analogs of benzaldehyde derivatives have IC50 values below 5 μM, indicating potent cytotoxic effects against cancer cells .

Antiviral Activity

This compound has been explored for its antiviral properties. It is hypothesized that the compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Similar compounds have been shown to disrupt viral life cycles by targeting specific pathways essential for viral entry or replication .

Study on Anticancer Efficacy

In a recent study, derivatives of substituted benzaldehydes were tested against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The results indicated that certain derivatives exhibited significant growth inhibition, with some compounds showing an IC50 below 10 μM. The structure-activity relationship (SAR) analysis revealed that halogen substitutions enhanced biological activity .

Study on Antiviral Mechanism

A study focusing on the antiviral potential of benzaldehyde derivatives highlighted their ability to inhibit viral replication in vitro. The researchers noted that these compounds could interfere with key viral enzymes, thereby reducing viral load in infected cells. The findings suggest that this compound may possess similar mechanisms worth further exploration .

Table: Summary of Biological Activities

Biological ActivityAssessed CompoundsIC50 Values (μM)Mechanism
AnticancerBenzaldehyde Derivatives<10Induction of apoptosis
AntiviralBenzaldehyde DerivativesNot specifiedInhibition of viral replication

Properties

IUPAC Name

5-bromo-2-[(3-chlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRZEPVGIQZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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